molecular formula C16H12BrN3O3 B2514004 3-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865286-53-9

3-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2514004
CAS No.: 865286-53-9
M. Wt: 374.194
InChI Key: AHNCCSXSICTHOK-UHFFFAOYSA-N
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Description

3-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound with the molecular formula C15H11BrN2O3. It is a member of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom, a methoxyphenyl group, and an oxadiazole ring, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the brominated oxadiazole with 4-methoxyphenylamine under appropriate conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

3-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.

    Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.

    Material Science: It can be explored for its potential use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and methoxyphenyl group can also contribute to the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • 3-bromo-N-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • 3-bromo-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Uniqueness

3-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O3/c1-22-13-7-5-10(6-8-13)15-19-20-16(23-15)18-14(21)11-3-2-4-12(17)9-11/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNCCSXSICTHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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